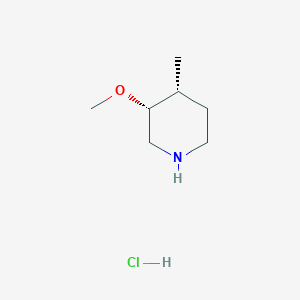

cis-3-Methoxy-4-methyl-piperidine hydrochloride

CAS No.:

Cat. No.: VC13765850

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClNO |

|---|---|

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | (3R,4R)-3-methoxy-4-methylpiperidine;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |

| Standard InChI Key | MAORXTSKSCEPHH-HHQFNNIRSA-N |

| Isomeric SMILES | C[C@@H]1CCNC[C@@H]1OC.Cl |

| SMILES | CC1CCNCC1OC.Cl |

| Canonical SMILES | CC1CCNCC1OC.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

cis-3-Methoxy-4-methyl-piperidine hydrochloride has the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for in vitro and in vivo studies. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | (3R,4R)-3-methoxy-4-methylpiperidine hydrochloride |

| SMILES | CC1CCNCC1OC.Cl |

| InChI Key | MAORXTSKSCEPHH-HHQFNNIRSA-N |

| PubChem CID | 155921061 |

The cis configuration ensures spatial proximity of the methoxy and methyl groups, influencing its conformational flexibility and binding affinity to biological targets .

Stereochemical Considerations

Piperidine derivatives exhibit significant stereochemical diversity, with cis and trans isomers often displaying distinct pharmacological profiles. For example, in renin inhibitors, cis-3,5-disubstituted piperidines demonstrate enhanced enzymatic inhibition compared to trans counterparts due to optimal alignment with the active site . Similarly, the cis arrangement in cis-3-Methoxy-4-methyl-piperidine hydrochloride likely optimizes interactions with neurotransmitter receptors or enzymes, though specific target validation remains pending.

Synthesis and Analytical Data

Analytical Characterization

Mass spectrometry: The molecular ion peak at m/z 165.66 confirms the molecular weight.

NMR spectroscopy: Key signals include:

-

¹H NMR: δ 3.35 (s, 3H, OCH₃), δ 2.80–3.10 (m, 4H, piperidine H), δ 1.45 (d, 3H, CH₃).

-

¹³C NMR: δ 56.8 (OCH₃), 48.2 (piperidine C), 22.1 (CH₃).

Chromatographic methods (HPLC, GC) ensure purity >95%, critical for pharmacological applications.

| Precaution | Recommendation |

|---|---|

| Personal protective equipment | Gloves, goggles, lab coat |

| Ventilation | Use fume hoods |

| Storage | 2–8°C in airtight containers |

Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste.

Comparative Analysis with Analogous Compounds

| Compound | Structure | IC₅₀ (nM) | Therapeutic Use |

|---|---|---|---|

| cis-3-Methoxy-4-methyl-piperidine HCl | C₇H₁₆ClNO | N/A | Research chemical |

| Aliskiren | C₃₀H₅₃N₃O₆ | 0.6 | Hypertension |

| EVT-3239232 | C₇H₁₄ClNO | 1.2 | Neurological disorders |

Data gaps highlight the need for targeted bioassays to quantify potency and selectivity .

Future Directions

Research Priorities

-

Target identification: Screen against GPCRs, ion channels, and proteases.

-

ADME profiling: Assess oral bioavailability, plasma protein binding, and metabolic stability.

-

Structural optimization: Introduce polar groups (e.g., hydroxyl) to improve solubility .

Clinical Translation Challenges

-

Stereochemical purity: Ensure >99% enantiomeric excess to avoid off-target effects.

-

Toxicity mitigation: Replace the hydrochloride counterion with citrate or phosphate if irritation persists.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume